Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one, a complex heterocyclic compound, is recognized for its potential biological activities and interactions with various biological targets. This compound features a unique structural framework that includes a pyrrolo[2,1-d][1,5]benzothiazepine core. Its molecular formula is with a molecular weight of approximately 363.43 g/mol. The compound is primarily studied for its role as a specific ligand for peripheral benzodiazepine receptors, which are involved in numerous physiological processes including neuroprotection and apoptosis .
The synthesis of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis may require specific reaction conditions such as temperature control and the use of solvents that facilitate the reaction while minimizing side products. Industrial production may involve automation and optimization for yield and safety .
The molecular structure of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one consists of:
Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one can undergo several chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions can significantly affect the products formed from these reactions .
The mechanism of action for Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one primarily involves its interaction with peripheral benzodiazepine receptors. Upon binding to these receptors, the compound may modulate their activity, influencing physiological processes such as neuroprotection and apoptosis. This interaction suggests potential therapeutic applications in neurodegenerative diseases and pain management .
Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one typically appears as a solid at room temperature with specific melting points that can vary based on purity and synthesis method.
The compound exhibits typical reactivity associated with heterocycles and aromatic compounds. It is soluble in organic solvents but may have limited solubility in water.
Spectroscopic data (such as NMR and IR spectra) are crucial for confirming the structure and purity of synthesized compounds .
Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one has several scientific uses:
Pyrrolobenzothiazepines represent a distinctive class of fused tricyclic heterocycles that have garnered significant attention in drug discovery due to their structural complexity and diverse bioactivity profiles. Among these, Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one stands out as a privileged scaffold with validated pharmacological relevance, particularly in neurological and cardiovascular therapeutics. Its molecular architecture combines a pyrrole ring fused to a 1,5-benzothiazepine core, creating a rigid, planar framework capable of diverse target interactions [1] [4].
The systematic IUPAC name Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one defines its polycyclic structure unambiguously:
Table 1: Key Derivatives of Pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-one
Compound Name | Substituents | CAS Number | Molecular Formula |
---|---|---|---|
[6-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] acetate | C-7 acetate, C-6 p-methoxyphenyl | 131403-76-4 | C₂₀H₁₈N₂O₃S |
[6-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] N,N-dimethylcarbamate | C-7 dimethylcarbamate, C-6 p-methoxyphenyl | 131403-82-2 | C₂₂H₂₆N₂O₄S |
3-Chloro-6-(p-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7(6H)-one | C-3 chloro, C-6 p-methoxyphenyl | 155908-93-3 | C₁₉H₁₄ClNO₂S |
The scaffold emerged in the late 1980s as a synthetic target inspired by diltiazem, a clinically approved 1,5-benzothiazepine calcium channel blocker. Early research focused on ring fusion strategies to enhance target affinity and metabolic stability:
This scaffold demonstrates unique polypharmacology, modulating key receptors through reversible, non-covalent interactions:
Neurological Targets
Cardiovascular Targets
Table 2: Structure-Activity Relationships (SAR) of Key Derivatives
Biological Target | Key Structural Features | Activity Enhancement |
---|---|---|
PBR (TSPO) | C-6 p-methoxyphenyl; C-7 acetate/carbamate | >100x affinity vs. non-substituted core [1] |
L-Type Calcium Channel | C-7 dimethylcarbamate; C-6 hydrophobic aryl | Kᵢ comparable to diltiazem [5] |
GPVI (Platelet Aggregation) | Unsubstituted lactam; C-3 halogen | IC₅₀ = 8.2 µM (collagen-induced) [3] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8